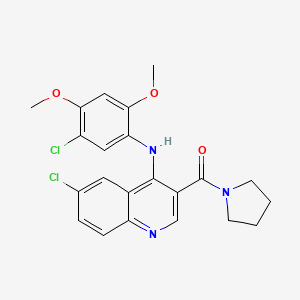
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule with potential for various applications in chemistry and materials science. The chemical name suggests a structure that incorporates elements of quinoline and pyrrolidinyl methanone, both of which are significant in the synthesis of pharmacologically active molecules.
Synthesis Analysis
Research on similar compounds involves multi-step synthetic processes that include cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular framework. For example, the synthesis of related pyrroloquinoline derivatives has been achieved through methods that involve nitrations, reductions, and protective group strategies (Roberts et al., 1997).
Molecular Structure Analysis
Crystallography and spectroscopic methods are commonly used for the structural characterization of such compounds. The molecular structure of closely related compounds has been determined using X-ray diffraction (XRD), which provides insights into the arrangement of atoms and the geometry of the molecule (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical behavior of quinoline derivatives involves interactions with various reagents and conditions, leading to a diverse array of reaction outcomes including cyclization, substitution, and addition reactions. The reactivity can be significantly influenced by the nature of substituents and the overall molecular conformation (Quiroga et al., 2001).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and are crucial for understanding the compound's behavior in different environments. These properties are typically explored through experimental measurements under various conditions.
Chemical Properties Analysis
Chemical properties include the compound’s reactivity, stability, and interactions with other chemical entities. These are influenced by the electronic structure, which can be elucidated through computational methods like density functional theory (DFT) to predict reactivity patterns and stability (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Chemistry
Research on structurally related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their electronic absorption, excitation, and fluorescence properties in various solvents. These studies, supported by quantum chemistry calculations, have highlighted the impact of structural modifications on the compound's electronic properties and potential applications in materials science, particularly in developing fluorescent materials for optical applications (Al-Ansari, 2016).
Antimicrobial and Anticancer Activity
Compounds with pyrazole derivatives and quinoline cores have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies have identified compounds exhibiting significant activity against various cancer cell lines and pathogens, suggesting that structurally similar compounds, including the one , could be explored for potential therapeutic applications (Hafez et al., 2016).
Antiplasmodial and Antifungal Activity
Research on N-functionalized aminoquinolines, including those derived from pyrrolidin-1-yl)quinolines, has indicated moderate to potent activity against strains of Plasmodium falciparum, the causative agent of malaria, and various fungal pathogens. This suggests potential applications in developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Crystallographic Studies
Crystal and molecular structure analysis of compounds with similar functional groups provides valuable information about the molecular geometry, intermolecular interactions, and potential for forming solid-state materials with specific properties. Such studies can inform the design of materials with desired physical and chemical characteristics for applications in pharmaceuticals, electronics, and materials science (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSIUQAMSKAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
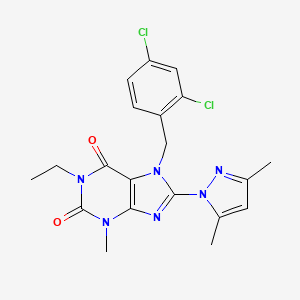
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
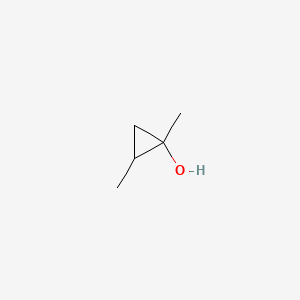

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
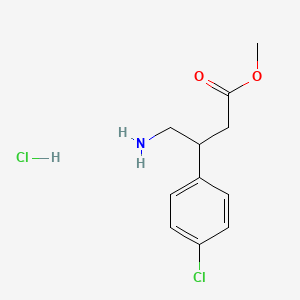
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
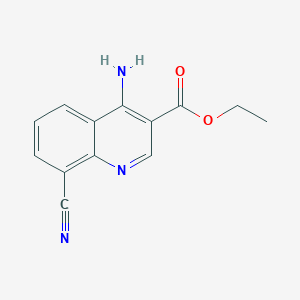
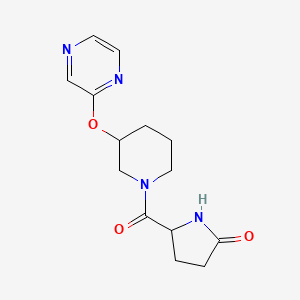
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)
